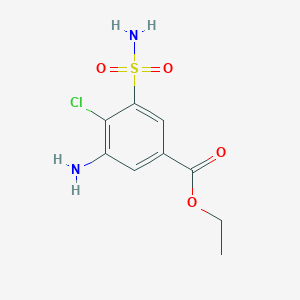
9-Amino-10-hydroxyanthracene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Amino-10-hydroxyanthracene-1,2-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an amino group at the 9th position and a hydroxy group at the 10th position on the anthracene ring, along with two carbonyl groups at the 1st and 2nd positions. This unique structure imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-10-hydroxyanthracene-1,2-dione typically involves the functionalization of anthracene derivatives. One common method is the amidation of weak amines, where 1-aminoanthracene-9,10-dione is coupled with sterically hindered carboxylic acids using COMU as the coupling agent . This method is effective and straightforward, providing a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions. For instance, the oxidative bromination of aminoanthracene-9,10-dione using nonanebis(peroxoic acid) as a stable peracid has been investigated . This method offers advantages such as better stability at room temperature and ease of preparation compared to conventional peracids.
化学反応の分析
Types of Reactions
9-Amino-10-hydroxyanthracene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonic structures.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions, such as bromination, are common.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
Oxidation: Quinonic derivatives.
Reduction: Hydroxylated anthracene derivatives.
Substitution: Brominated anthracene derivatives.
科学的研究の応用
9-Amino-10-hydroxyanthracene-1,2-dione has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 9-Amino-10-hydroxyanthracene-1,2-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s quinonic structure allows it to participate in redox reactions, which can generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death or inhibition of cell proliferation. Additionally, the compound can intercalate into DNA, disrupting its function and leading to cytotoxic effects .
類似化合物との比較
Similar Compounds
- 1-Amino-4-hydroxyanthracene-9,10-dione
- 1,4-Diaminoanthracene-9,10-dione
- Mitoxantrone
Uniqueness
9-Amino-10-hydroxyanthracene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Unlike other similar compounds, it has a hydroxy group at the 10th position, which enhances its solubility and reactivity in certain chemical reactions .
特性
CAS番号 |
22516-80-9 |
|---|---|
分子式 |
C14H9NO3 |
分子量 |
239.23 g/mol |
IUPAC名 |
3,4-dihydroxy-10-iminoanthracen-9-one |
InChI |
InChI=1S/C14H9NO3/c15-12-7-3-1-2-4-8(7)13(17)9-5-6-10(16)14(18)11(9)12/h1-6,15-16,18H |
InChIキー |
PSGQMMNTVJJFLB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=N)C3=C(C2=O)C=CC(=C3O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


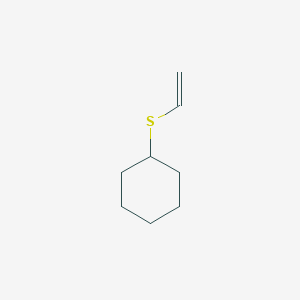

![5-[(2-Chloro-6-methylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14702856.png)



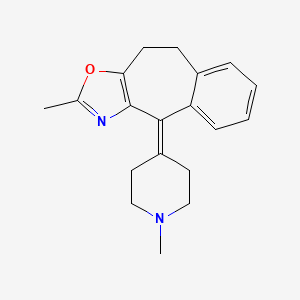


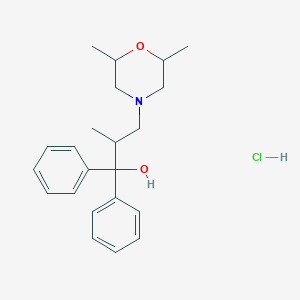
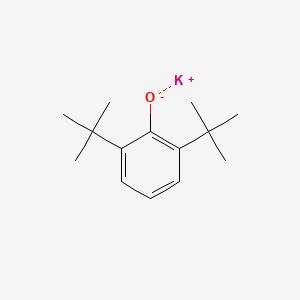
![12-(2-Chloroethyl)-10-methyl-12h-benzo[a]phenothiazine](/img/structure/B14702907.png)

